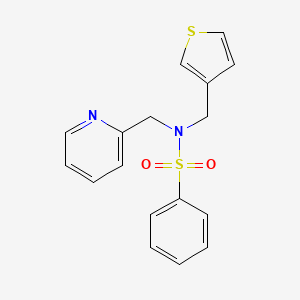

5-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene-2-carboxamide derivatives. It has been identified as a promising lead compound for the development of new drugs due to its potential biological activity.

Applications De Recherche Scientifique

Antimicrobial Properties

5-Chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)thiophene-2-carboxamide and related compounds have been investigated for their antimicrobial properties. Research by Benneche et al. (2011) on similar thiophenones showed significant capacity in reducing biofilm formation by marine bacteria, indicating potential applications in controlling biofilms in marine environments (Benneche et al., 2011).

Anti-Inflammatory and Analgesic Agents

A study conducted by Abu‐Hashem et al. (2020) synthesized novel derivatives related to the thiophene carboxamide structure, demonstrating their efficacy as anti-inflammatory and analgesic agents. This research underscores the potential for developing new therapeutic agents based on this compound (Abu‐Hashem et al., 2020).

Anticancer Activity

A study by Atta and Abdel‐Latif (2021) on derivatives of thiophene-2-carboxamide, including compounds structurally similar to 5-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)thiophene-2-carboxamide, revealed their potential in inhibiting the growth of certain cancer cell lines. This suggests a promising avenue for cancer treatment research (Atta & Abdel‐Latif, 2021).

Organic Semiconductors

Research by Nakano et al. (2015) explored the modification of thiophene derivatives to develop n-channel organic semiconductors for organic thin-film transistors. This application demonstrates the compound's potential in electronic materials science (Nakano et al., 2015).

Corrosion Inhibition

A study by Fouda et al. (2020) investigated thiophene derivatives as corrosion inhibitors for carbon steel in acidic media. This suggests potential industrial applications in protecting metals from corrosion (Fouda et al., 2020).

Mécanisme D'action

Target of Action

The primary target of the compound 5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide is Coagulation factor X . Coagulation factor X is an essential enzyme in the blood coagulation cascade, which plays a crucial role in the formation of blood clots.

Mode of Action

It is known to interact with its target, coagulation factor x . The interaction between the compound and its target may lead to changes in the activity of the enzyme, potentially influencing the blood coagulation process.

Propriétés

IUPAC Name |

5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO2S/c1-19-11(9-4-2-3-5-10(9)15)8-17-14(18)12-6-7-13(16)20-12/h2-7,11H,8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSHOFAAOHZBHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(S1)Cl)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2858385.png)

![N-(3-chloro-4-methylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2858394.png)

![{[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B2858395.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile](/img/no-structure.png)

![2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2858401.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2858403.png)

![Methyl 7-(3-methylbenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2858406.png)